(imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
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Overview
Description
“(Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate” is a chemical compound with the empirical formula C8H13Cl2N3O and a molecular weight of 238.11 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNCC1=CN(C=CC=C2)C2=N1. [H]Cl. [H]Cl. [H]O [H]
. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method . Physical and Chemical Properties Analysis
This compound is a solid . It is stored at temperatures between 2-8°C .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar imidazo-pyridine derivatives have demonstrated inhibitory activities against acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (ache, bche, and lox) and inhibit their activities . This inhibition could lead to changes in the biochemical processes regulated by these enzymes.
Biochemical Pathways
The inhibition of AChE and BChE can affect the cholinergic system, which plays a key role in memory and cognition. Similarly, the inhibition of LOX can impact the arachidonic acid pathway, which is involved in the inflammatory response . The downstream effects of these changes can vary widely, potentially influencing processes from neurotransmission to inflammation.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This could potentially enhance the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its inhibitory effects on AChE, BChE, and LOX . This could result in changes in neurotransmission and inflammatory responses, although the specific effects would depend on the context of the compound’s use.
Action Environment
The action, efficacy, and stability of (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate could be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation in a solvent- and catalyst-free environment . This suggests that the compound’s synthesis, and potentially its action, could be influenced by factors such as temperature and the presence of other chemicals.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH.H2O/c9-5-7-6-11-4-2-1-3-8(11)10-7;;;/h1-4,6H,5,9H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAAOFIZUOXXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165736-20-9 |
Source
|
Record name | (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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